Cyclohexanesulfinic Acid

Description

Historical Trajectory of Sulfinic Acid Research

The journey of organosulfur chemistry is a rich narrative that dates back to the 19th century, with the discovery and characterization of various classes of sulfur-containing organic compounds. tandfonline.com Early investigations laid the groundwork for understanding the fundamental properties and reactivity of molecules bearing carbon-sulfur bonds. tandfonline.comtandfonline.com The study of sulfinic acids, with the general formula R−S(=O)OH, represents a significant chapter in this history. britannica.com These compounds are part of the family of organosulfur oxoacids, which also includes sulfenic acids (R−S−OH) and sulfonic acids (R−S(=O)₂OH). britannica.com

Historically, the synthesis of sulfinic acids presented challenges, often involving the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. researchgate.net The inherent instability of many sulfinic acids, which are prone to disproportionation and oxidation, meant that their isolation and characterization required careful experimental techniques. Despite these challenges, the unique reactivity of the sulfinic acid functional group spurred ongoing research into its synthetic potential. Early milestones in organosulfur chemistry, such as the synthesis of the first optically active sulfonium (B1226848) salts in 1900, underscored the stereochemical possibilities within this class of compounds and paved the way for more complex investigations into sulfur-containing chiral molecules. researchgate.net

Contemporary Significance of Organosulfur Chemistry in Synthetic Endeavors

Organosulfur compounds are of paramount importance in modern organic synthesis, finding widespread application in the creation of pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comthieme-connect.comjmchemsci.comnih.gov The versatility of sulfur-containing functional groups allows them to act as key intermediates, catalysts, and chiral auxiliaries in a vast array of chemical transformations. pageplace.deacs.orgyoutube.com

The ability of sulfur to exist in multiple oxidation states is a key feature that chemists exploit to construct complex molecular architectures. nih.gov For instance, sulfoxides can be used in stereoselective oxidations and are crucial in the synthesis of enantiomerically pure compounds. acs.org Sulfones are stable functional groups found in numerous biologically active molecules and are often introduced to modulate the physicochemical properties of a compound. chemeurope.com

Modern synthetic methods have increasingly focused on the development of more efficient and environmentally benign ways to introduce sulfur-containing moieties into organic molecules. mdpi.comresearchgate.net This includes the use of transition-metal catalysis to facilitate the formation of carbon-sulfur bonds and the development of novel sulfur-transfer reagents. mdpi.com The strategic incorporation of sulfur functionalities can influence the electronic and steric properties of a molecule, enabling chemists to achieve high levels of selectivity in their synthetic routes. youtube.com Furthermore, organosulfur compounds are integral to the synthesis of many natural products, where their unique reactivity is harnessed to construct intricate molecular frameworks. taylorandfrancis.comtandfonline.com

Specific Research Importance of Cyclohexanesulfinic Acid within Sulfinic Acid Chemistry

Within the diverse family of sulfinic acids, this compound has emerged as a valuable reagent and building block in specialized areas of chemical research. Its importance stems from its specific structural and chemical properties, which differentiate it from simpler alkyl or aryl sulfinic acids.

This compound, often used as its more stable sodium salt, serves as a precursor for the generation of the cyclohexylsulfonyl radical. This radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The use of sulfinic acids and their salts as radical precursors has gained significant traction in recent years due to the mild reaction conditions and high functional group tolerance often associated with these transformations. researchgate.net

The reactivity of this compound and its derivatives has been explored in several synthetic contexts. For example, its sodium salt can be synthesized by reacting cyclohexylamine (B46788) with sulfur dioxide and sodium hydroxide. It undergoes typical reactions of sulfinic acids, such as oxidation to cyclohexanesulfonic acid and reduction to cyclohexanethiol.

Below are tables detailing some of the key properties and research applications of this compound.

Physicochemical Properties of this compound and its Sodium Salt

| Property | Value/Description | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂S | |

| Molecular Weight | 148.22 g/mol | |

| Appearance | Typically a white to off-white solid in its salt form. | |

| Solubility | The sodium salt is generally soluble in water. | |

| Stability | The sodium salt is more stable than the free acid and should be stored under inert conditions to prevent oxidation. |

Spectroscopic Data for this compound Derivatives

| Technique | Observed Features | Interpretation | Source(s) |

|---|---|---|---|

| FT-IR Spectroscopy | Characteristic S=O and S-O vibrational modes. | Confirms the presence of the sulfinate functional group. | thermofisher.com |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the cyclohexane (B81311) ring. | Provides information on the cyclohexyl backbone structure. | thermofisher.com |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the cyclohexane ring. | Further confirms the carbon framework of the molecule. | organicchemistrydata.org |

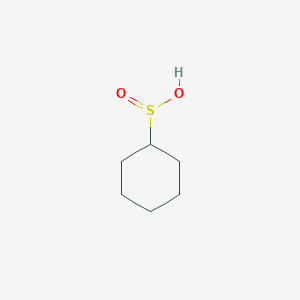

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAUVEOTZNLMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391235 | |

| Record name | Cyclohexanesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-01-4 | |

| Record name | Cyclohexanesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexanesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclohexanesulfinic Acid

Direct Synthetic Routes to Cyclohexanesulfinic Acid

Direct routes aim to construct the this compound molecule in a minimal number of steps from basic starting materials. These approaches include oxidation, reduction, hydrolysis, and electrochemical methods.

Oxidative methods are a common strategy for synthesizing sulfinic acids. The controlled oxidation of precursor compounds can yield the desired sulfinic acid, although over-oxidation to the corresponding sulfonic acid is a potential side reaction.

One studied aspect is the liquid-phase oxidation of this compound itself, which provides insight into its stability and the mechanisms of its formation and degradation. Research on the auto-oxidation and initiated oxidation of this compound by molecular oxygen has been conducted in solvents like carbon tetrachloride (CCl4) and benzene (B151609) (C6H6). researchgate.net The kinetics and products of these reactions have been studied to propose a detailed reaction mechanism. researchgate.net This understanding is crucial for controlling oxidative synthetic processes to maximize the yield of the sulfinic acid while minimizing its conversion to cyclohexanesulfonic acid. researchgate.netmolaid.com Persulfate oxidants, such as sodium peroxydisulfate, are recognized as economical and powerful reagents for a variety of oxidative transformations and represent a viable choice for such synthetic routes. researchgate.net

Reductive and hydrolytic methods provide alternative pathways to sulfinic acids, often starting from more highly oxidized sulfur compounds or other functional groups.

A documented synthetic route to the sodium salt of this compound involves the reaction of cyclohexylamine (B46788) with sulfur dioxide to form this compound directly. The resulting acid is then neutralized with a base, such as sodium hydroxide, to produce the more stable salt form.

Another general and important hydrolytic pathway involves the use of sulfinyl halides. wikipedia.org Sulfinyl halides, with the general formula R-S(O)-X, react readily with water in a hydrolysis reaction to produce the corresponding sulfinic acid. wikipedia.org Therefore, the synthesis and subsequent hydrolysis of cyclohexanesulfinyl chloride would be a direct route to this compound. These halide precursors are typically reactive and moisture-sensitive, often used immediately after their preparation. wikipedia.org

Electrosynthesis offers a green and highly tunable approach for chemical transformations, avoiding the need for harsh chemical oxidants or reductants. dicp.ac.cn Protocols have been developed for the synthesis of sulfinic esters, which can be subsequently hydrolyzed to sulfinic acids.

A notable electrochemical method involves the synthesis of sulfinic esters from sulfonyl hydrazides. rsc.org In this process, alkyl sulfinic esters are synthesized by treating sulfonyl hydrazides with trialkyl orthoformates in a dimethylformamide (DMF) solvent under a constant current. rsc.org Mechanistic studies suggest that the reaction proceeds through the formation of sulfonyl radicals via electrochemical oxidation. rsc.org Electrochemical methods have also been applied to achieve oxidative couplings between thiophenols and alcohols to directly afford sulfinic esters. chemrxiv.org These electrochemical strategies highlight the potential for modular and on-demand production of valuable chemicals using renewable electricity. dicp.ac.cn

Synthesis of this compound from Precursors

The synthesis of this compound can also be achieved by the chemical transformation of pre-existing sulfur-containing functional groups, such as sulfonyl hydrazides and sulfonyl halides.

Sulfonyl hydrazides and sulfonyl halides are versatile precursors in organosulfur chemistry. wikipedia.orgresearchgate.net Sulfonyl hydrazides have emerged as powerful sources of sulfonyl groups because the hydrazinyl group can be readily removed under various conditions, including oxidative or radical-initiated processes. researchgate.net

A common strategy involves the conversion of a sulfonyl hydrazide into a more reactive sulfonyl halide. mdpi.com For example, a simple and rapid method exists for the synthesis of sulfonyl chlorides and bromides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile (B52724). mdpi.com The general procedure involves adding the N-halosuccinimide to a solution of the sulfonyl hydrazide and stirring at room temperature for a couple of hours. mdpi.com Once the corresponding cyclohexanesulfonyl halide is formed, it can be hydrolyzed to yield this compound. wikipedia.org The reaction of sulfinyl halides with water is a direct pathway to sulfinic acids. wikipedia.org

Modern synthetic chemistry has introduced novel reagents and methodologies to facilitate the synthesis of sulfinic acid salts with greater efficiency and functional group tolerance. nih.gov

Stereoselective and Enantioselective Synthesis of Chiral Sulfinic Acids

The synthesis of chiral sulfinic acids, where the sulfur atom acts as a stereocenter, is a challenging yet crucial area of research, particularly for applications in asymmetric synthesis and pharmaceuticals. While direct enantioselective synthesis of this compound is not extensively documented, several established methodologies for other sulfinic acids can be adapted. These methods typically involve the creation of chiral sulfinate esters, which are stable, isolable precursors that can be subsequently hydrolyzed to the desired sulfinic acid.

One of the most classical and effective strategies involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the formation of a specific stereoisomer. For sulfinate synthesis, chiral alcohols are commonly employed. The reaction of a sulfinyl chloride, such as cyclohexanesulfinyl chloride, with a chiral alcohol like (-)-menthol or diacetone-D-glucose (DAG), produces a mixture of diastereomeric sulfinate esters. nih.govacs.org These diastereomers possess different physical properties, allowing for their separation by techniques like crystallization or chromatography. Once a pure diastereomer is isolated, stereospecific cleavage of the ester group yields the enantiomerically pure sulfinic acid. The choice of the chiral auxiliary and the reaction conditions can influence the diastereomeric ratio. nih.govtandfonline.com

Another powerful approach is the kinetic resolution of racemic starting materials using chiral catalysts. For instance, racemic sulfinyl chlorides can be resolved by reacting them with an achiral alcohol in the presence of a chiral catalyst, such as a Cinchona alkaloid (e.g., quinidine). acs.org The catalyst selectively accelerates the reaction of one enantiomer of the sulfinyl chloride, leaving the other enantiomer unreacted or leading to the formation of an enantioenriched sulfinate ester. This dynamic kinetic resolution can be highly efficient, providing access to chiral sulfinates with high enantiomeric excess (ee). acs.org

More recently, organocatalysis has emerged as a potent tool for the enantioselective synthesis of chiral sulfinates. Chiral organocatalysts, such as pyridine-oxide derivatives or quinine, can activate sulfinates for reaction with alcohols, achieving high enantioselectivity. rsc.org These methods offer the advantage of avoiding metal catalysts and often proceed under mild conditions.

Table 1: Representative Stereoselective Methods for Sulfinate Ester Synthesis

| Method | Chiral Source/Catalyst | Substrate Example | Product | Diastereomeric/Enantiomeric Excess | Reference(s) |

| Chiral Auxiliary | Diacetone-D-glucose (DAG) | Alkanesulfinyl Chloride | (R)- and (S)-alkanesulfinates of DAG | 95-100% ee (after conversion) | rsc.org |

| Chiral Auxiliary | (-)-Menthol | p-Toluenesulfinyl Chloride | (-)-Menthyl p-toluenesulfinate | Crystalline diastereomer isolated | nih.govacs.org |

| Dynamic Kinetic Resolution | Quinidine (Cinchona Alkaloid) | Racemic tert-Butanesulfinyl Chloride | Benzyl tert-butanesulfinate | 80% ee | acs.org |

| Organocatalysis | Pyridine-oxide derivative | Sodium sulfinate | Chiral sulfinate ester | High er values (e.g., 99:1) | rsc.orgntu.edu.sg |

While these methods have been primarily demonstrated with aryl or simple alkyl sulfinates, their application to cyclohexanesulfinyl chloride or sodium cyclohexanesulfinate is theoretically feasible. The bulky and conformationally flexible cyclohexyl group might present steric challenges, potentially affecting reaction rates and stereoselectivity. However, the underlying principles of using chiral auxiliaries, kinetic resolution, and organocatalysis remain valid and provide a clear pathway for the future development of stereoselective routes to chiral this compound.

Environmentally Benign Approaches to this compound Synthesis

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable synthetic routes for sulfinic acids and their derivatives. mdpi.com These approaches focus on maximizing atom economy, utilizing less hazardous reagents, employing catalytic methods, and reducing waste. acs.orgscranton.eduprimescholars.com

A key principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. scranton.eduprimescholars.comthesciencehive.co.uklibretexts.org Reactions with 100% atom economy, where all reactant atoms are incorporated into the final product, are ideal. acs.orgscranton.eduprimescholars.com One such example is the hydrosulfonylation of alkenes or allenes with sulfinic acids. mdpi.comacs.orgrsc.org These reactions, which can sometimes proceed without any catalyst or additive, directly add the H-S(O)OH group across a double bond, forming a sulfone with no byproducts. mdpi.comacs.org Photoinduced hydrosulfonylation of alkenes with sulfinic acids has been shown to proceed with 100% atom economy, offering a highly efficient and clean synthetic route. acs.org

The use of environmentally friendly catalysts is another cornerstone of green synthesis. Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to precious metal catalysts like palladium. rsc.orgnih.govacs.orgacs.orgdntb.gov.ua Iron-catalyzed reactions for the synthesis of sulfones from sulfinic acids have been developed, often utilizing dioxygen (O2) from the air as the ultimate oxidant. rsc.org This avoids the need for stoichiometric, often hazardous, chemical oxidants.

Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthetic process. The development of reactions that can be conducted in aqueous media or under solvent-free conditions is highly desirable. organic-chemistry.orgchemrxiv.org The synthesis of vinylic sulfones from sulfinic acids has been successfully demonstrated in water, simplifying product isolation and minimizing the use of volatile organic compounds. organic-chemistry.org Catalyst- and additive-free reactions often proceed under ambient temperature and pressure, further reducing energy consumption and enhancing the green credentials of the synthesis. mdpi.com

Table 2: Examples of Environmentally Benign Synthetic Strategies

| Green Chemistry Principle | Method | Reactants Example | Conditions | Key Finding | Reference(s) |

| Atom Economy / Catalyst-Free | Hydrosulfonylation of 1,3-Dienes | 1,3-Diene, Sulfinic Acid | Ambient temperature, catalyst- and additive-free | High regioselectivity and atom economy (95%) | mdpi.com |

| Green Catalyst | Iron-Catalyzed Difunctionalization of Alkenes | Alkene, Sulfinic Acid, O2 | Iron salt catalyst, mild conditions | Cost-effective and environmentally benign approach to β-ketosulfones | rsc.org |

| Green Solvent / Atom Economy | Sulfination of Allenic Carbonyls | Allenic carbonyl, Sulfinic Acid | Aqueous media, mild conditions | Atom-economic reaction with simple product isolation | organic-chemistry.org |

| Atom Economy / Photochemistry | Photoinduced Hydrosulfonylation of Alkenes | Alkene, Sulfinic Acid | Light irradiation, catalyst- and additive-free | 100% atom utilization for sulfone synthesis | acs.org |

Applying these green methodologies to the synthesis of this compound and its derivatives holds significant promise for developing more sustainable industrial processes. For example, the direct hydrosulfonylation of cyclohexene (B86901) with a suitable sulfur-containing reagent, or the iron-catalyzed oxidation of a cyclohexyl-sulfur precursor using air, could provide cleaner and more efficient routes to this important chemical compound.

Elucidation of Reaction Mechanisms and Pathways Involving Cyclohexanesulfinic Acid

Mechanistic Pathways of Cyclohexanesulfinic Acid Transformations

The transformations of this compound proceed through several distinct mechanistic routes, including those involving radical intermediates, nucleophilic and electrophilic activation, concerted additions to unsaturated systems, and oxidative or reductive processes.

Radical Intermediates and Reaction Pathways

Reactions involving this compound can proceed via radical pathways, particularly under conditions that promote homolytic bond cleavage. The sulfur-hydrogen or sulfur-carbon bond in this compound or its derivatives can break to form a cyclohexanesulfinyl radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions.

Radical reactions are often initiated by light (photolysis) or heat (thermolysis), or through the use of a radical initiator. Once formed, the cyclohexanesulfinyl radical can undergo several key reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating the radical chain.

Addition to Multiple Bonds: It can add to carbon-carbon double or triple bonds, forming a new carbon-sulfur bond and a new carbon-centered radical. This pathway is fundamental in the functionalization of unsaturated molecules.

Fragmentation: Under certain conditions, the cyclohexanesulfinyl radical can fragment, leading to the formation of sulfur dioxide and a cyclohexyl radical.

These radical pathways are crucial in various synthetic applications, though the specific conditions required to favor one pathway over another depend on factors such as the reaction temperature, solvent, and the presence of other reactive species.

Nucleophilic and Electrophilic Activation Modes

The dual electronic nature of the sulfur atom in this compound allows it to be activated in both a nucleophilic and an electrophilic manner.

Nucleophilic Activation: The sulfur atom possesses a lone pair of electrons, enabling it to act as a nucleophile. In its deprotonated form, the cyclohexanesulfinate anion is a potent nucleophile that can attack a wide range of electrophilic centers. This nucleophilic character is central to substitution reactions where the sulfinate group displaces a leaving group on an alkyl, aryl, or acyl carbon.

Electrophilic Activation: Conversely, the sulfur atom can be rendered electrophilic. In the presence of a strong acid or a suitable activating agent, the hydroxyl group of the sulfinic acid can be protonated, turning it into a good leaving group (water). This facilitates the attack of a nucleophile on the now electrophilic sulfur atom. This mode of activation is observed in reactions such as the formation of sulfinate esters and sulfinamides.

The interplay between these activation modes allows for a broad spectrum of synthetic transformations, making this compound a versatile building block.

Concerted Additions to Unsaturated Systems

This compound and its derivatives can participate in concerted addition reactions with unsaturated systems, such as alkenes and alkynes. These reactions, which often proceed through a cyclic transition state, are characterized by the simultaneous formation of multiple bonds. A key example of such a process is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile. While less common for simple sulfinic acids, derivatives of this compound can be engineered to act as either the diene or dienophile component.

These concerted pathways are stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. This feature is of significant value in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. The efficiency and stereochemical outcome of these concerted additions are influenced by the electronic nature of the substituents on both the this compound derivative and the unsaturated partner.

Oxidative and Reductive Reaction Mechanisms

The sulfur atom in this compound exists in an intermediate oxidation state (+2), making it susceptible to both oxidation and reduction.

Oxidative Mechanisms: this compound can be readily oxidized to the corresponding cyclohexanesulfonic acid, where the sulfur atom is in the +4 oxidation state. This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412). The mechanism of this oxidation typically involves the nucleophilic attack of the sulfinic acid on the oxidant.

Reductive Mechanisms: Conversely, reduction of this compound leads to the formation of cyclohexanethiol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The mechanism involves the transfer of hydride ions from the reducing agent to the sulfur atom, leading to the cleavage of the sulfur-oxygen bonds.

Role of Transient Sulfenic Acid Intermediates in this compound Chemistry

A crucial aspect of this compound chemistry is the in-situ generation of the highly reactive and transient cyclohexanesulfenic acid. Sulfenic acids are generally unstable and cannot be isolated under normal conditions. They are often formed as fleeting intermediates through the thermal or base-induced elimination of a suitable leaving group from a sulfoxide (B87167) precursor, which can be derived from this compound.

Once formed, these transient sulfenic acid intermediates are powerful electrophiles and can be trapped by various nucleophiles. A common and synthetically useful reaction is their concerted addition to unsaturated systems like alkenes and alkynes. This process, known as a sulfenic acid "ene" reaction or a ntu.edu.sgadichemistry.com-sigmatropic rearrangement of the initially formed adduct, leads to the formation of allylic sulfoxides. The transient nature of sulfenic acids makes their study challenging, but their involvement is key to understanding the mechanisms of several important transformations in organosulfur chemistry.

Stereochemical Outcomes and Diastereoselective Control in this compound Reactions

Reactions involving this compound and its chiral derivatives often have significant stereochemical implications. When a reaction creates a new stereocenter, the ability to control the formation of one stereoisomer over another (diastereoselective control) is a primary goal in modern organic synthesis.

The stereochemical outcome of these reactions is influenced by several factors:

Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfinyl group can direct the approach of reagents, leading to a preferred stereochemical outcome.

Substrate Control: The inherent stereochemistry of the substrate can influence the stereochemistry of the product, particularly in intramolecular reactions or in reactions with chiral substrates.

Reagent Control: The use of chiral reagents or catalysts can induce asymmetry in the product.

For instance, in the synthesis of chiral sulfinate esters from this compound and a chiral alcohol, the stereochemistry of the alcohol can influence the configuration of the newly formed stereocenter at the sulfur atom. Similarly, in concerted addition reactions, the facial selectivity of the approach of the dienophile to the diene can be controlled to achieve high levels of diastereoselectivity. Computational studies are often employed to understand the transition states of these reactions and to predict the observed stereochemical outcomes.

Strategic Applications of Cyclohexanesulfinic Acid in Organic Synthesis

Construction of Diverse Organosulfur Compounds

Cyclohexanesulfinic acid is a valuable building block for the synthesis of a wide array of organosulfur compounds, including sulfones, sulfoxides, sulfinate esters, sulfinamides, thioethers, and disulfides. These transformations leverage the nucleophilic and electrophilic nature of the sulfinate moiety, allowing for the formation of new carbon-sulfur and heteroatom-sulfur bonds.

Synthesis of Cyclohexyl Sulfones and Sulfoxides

This compound and its salts are key intermediates in the synthesis of cyclohexyl sulfones and sulfoxides. These compounds are of interest in medicinal chemistry and materials science. nih.gov

Cyclohexyl Sulfones are typically synthesized through the alkylation of cyclohexanesulfinate salts. The sulfinate anion, acting as a nucleophile, displaces a leaving group on an alkyl halide or a similar electrophile to form the corresponding sulfone. While specific studies detailing the synthesis of cyclohexyl sulfones directly from this compound are not extensively documented, the general reactivity of sulfinates supports this synthetic route. The reaction of sodium cyclohexanesulfinate with an alkyl halide, for instance, would be expected to yield the corresponding alkyl cyclohexyl sulfone.

Another established method for sulfone synthesis is the oxidation of sulfides or sulfoxides. However, the use of sulfinic acids provides a more direct route to sulfones with specific substitution patterns.

Cyclohexyl Sulfoxides can also be prepared from this compound. One approach involves the reaction of the sulfinic acid with an organometallic reagent, such as a Grignard or organolithium reagent. This reaction proceeds through a nucleophilic attack of the organometallic carbon on the sulfur atom of the sulfinic acid. While this method is more commonly applied to the synthesis of chiral sulfoxides from sulfinate esters (the Andersen synthesis), it can, in principle, be adapted for the synthesis of racemic or achiral sulfoxides from the parent sulfinic acid.

Direct conversion of arylsulfinic acids to diaryl sulfoxides has been achieved under specific conditions, suggesting that this compound could potentially undergo similar transformations with suitable aromatic partners. nih.gov

Below is an illustrative table of representative transformations for the synthesis of sulfones and sulfoxides from sulfinic acids, as specific data for this compound is limited.

| Starting Material | Reagent | Product Type | General Yield Range (%) |

| Sodium p-toluenesulfinate | Benzyl bromide | Aryl alkyl sulfone | High |

| p-Toluenesulfinic acid | Phenylmagnesium bromide | Diaryl sulfoxide (B87167) | Moderate to High |

| Sodium methanesulfinate | 1-Bromobutane | Dialkyl sulfone | High |

Note: This table presents generalized reactions for sulfinic acids to illustrate the synthetic principles, in the absence of specific published data for this compound.

Formation of Cyclohexanesulfinate Esters and Amides

Cyclohexanesulfinate Esters are valuable intermediates in organic synthesis, particularly for the preparation of chiral sulfoxides. The esterification of this compound can be achieved by reaction with an alcohol in the presence of a coupling agent, such as a carbodiimide. Alternatively, conversion of the sulfinic acid to a more reactive species like a sulfinyl chloride, followed by reaction with an alcohol, is a common strategy. The use of lanthanide(III) triflates has been reported to catalyze the formation of arenesulfinates from sulfinic acids and alcohols. acsgcipr.org

Cyclohexanesulfinate Amides (Sulfinamides) are another important class of organosulfur compounds with applications in medicinal chemistry and as chiral ligands. The synthesis of sulfinamides from this compound can be accomplished by first converting the sulfinic acid to a sulfinyl chloride, which is then reacted with a primary or secondary amine. wikipedia.org Direct coupling of the sulfinic acid with an amine using a dehydrating agent is also a potential route.

The following table provides examples of general methods for the synthesis of sulfinate esters and amides.

| Starting Material | Reagent(s) | Product Type |

| p-Toluenesulfinic acid | 1. Thionyl chloride; 2. Ethanol | Sulfinate ester |

| Benzenesulfinic acid | 1. Oxalyl chloride; 2. Aniline | Sulfinamide |

| Methanesulfinic acid | Propanol, DCC | Sulfinate ester |

Generation of Thioethers and Disulfides

The synthesis of thioethers and disulfides from this compound is less direct compared to the formation of sulfones and sulfoxides.

Thioethers (Sulfides) are generally synthesized via the reaction of a thiol with an electrophile. masterorganicchemistry.com A potential, albeit indirect, route from this compound would involve its reduction to cyclohexanethiol, which could then be alkylated to form the desired thioether. More complex, palladium-catalyzed methods have been developed for the synthesis of diaryl sulfides from arylsulfonyl chlorides, which are derivatives of sulfonic acids. organic-chemistry.org Similar strategies might be adaptable for sulfinic acid derivatives.

Disulfides are typically formed by the oxidation of thiols. organic-chemistry.org Therefore, a synthetic pathway from this compound to dicyclohexyl disulfide would likely proceed through the reduction of the sulfinic acid to cyclohexanethiol, followed by a mild oxidation. The direct conversion of sulfenic acids, which are closely related to sulfinic acids, to disulfides is a known process, often occurring via a condensation reaction with a thiol. youtube.comnih.gov This suggests that under certain conditions, this compound might be a precursor to species that can lead to disulfide formation.

This compound in Asymmetric Catalysis and Chiral Induction

Chiral organosulfur compounds, particularly sulfoxides and their derivatives, have found significant application in asymmetric catalysis, acting as both chiral auxiliaries and ligands for metal catalysts. researchgate.net While the direct use of achiral this compound in this context is not applicable, its chiral derivatives represent a potential platform for the development of new reagents and catalysts for stereoselective transformations.

As Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orglibretexts.org Chiral sulfinyl groups are well-established as effective chiral auxiliaries. nih.gov For instance, enantiopure sulfinate esters, such as menthyl p-toluenesulfinate, are widely used in the Andersen synthesis of chiral sulfoxides.

In principle, a chiral alcohol could be reacted with this compound to form a diastereomeric mixture of cyclohexanesulfinate esters. After separation of the diastereomers, these enantiopure esters could serve as chiral auxiliaries. Nucleophilic substitution at the sulfur atom by an organometallic reagent would proceed with inversion of configuration, affording a chiral cyclohexyl sulfoxide.

Similarly, chiral sulfinamides derived from this compound and a chiral amine could be employed as chiral auxiliaries in various asymmetric transformations, such as the synthesis of chiral amines. nih.gov The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral sulfinyl group.

The table below illustrates the principle of using chiral sulfinates in diastereoselective synthesis.

| Chiral Auxiliary Precursor | Reagent | Diastereoselective Transformation | Product |

| (R)-Menthyl p-toluenesulfinate | Phenylmagnesium bromide | Nucleophilic substitution | (S)-Methyl phenyl sulfoxide |

| N-tert-Butanesulfinylimine | Grignard reagent | 1,2-Addition | Chiral amine |

Note: This table provides well-established examples of chiral sulfinyl compounds as auxiliaries to demonstrate the potential of analogous cyclohexanesulfinyl derivatives.

As Ligand Components in Metal-Catalyzed Asymmetric Reactions

Chiral ligands are crucial components of metal-based catalysts for asymmetric reactions. Chiral sulfoxides have been successfully employed as ligands in a variety of metal-catalyzed transformations, including palladium-catalyzed allylic alkylations and copper-catalyzed cyclopropanations. The sulfur atom of the sulfoxide can coordinate to the metal center, and the chiral environment around the sulfur atom can induce enantioselectivity in the catalytic transformation.

A chiral cyclohexyl sulfoxide, synthesized from this compound as described above, could potentially serve as a chiral ligand. For example, a bidentate ligand could be designed where a chiral cyclohexylsulfinyl group is appended to another coordinating moiety, such as a phosphine (B1218219) or an oxazoline. Such a ligand could then be complexed with a transition metal to form a chiral catalyst. The steric bulk and electronic properties of the cyclohexyl group could influence the catalytic activity and enantioselectivity of the resulting complex.

Chiral sulfinamides have also emerged as a promising class of ligands for asymmetric catalysis. Therefore, chiral sulfinamides derived from this compound could also be explored as ligands in metal-catalyzed asymmetric reactions.

Regio- and Chemoselective Transformations Mediated by this compound

The structure of this compound, featuring a nucleophilic sulfur atom and an acidic proton, allows it to participate in and influence the selectivity of certain chemical reactions. While specific, widely-cited examples of this compound as a primary controlling agent for regio- and chemoselectivity are not extensively documented in readily available literature, its general reactivity as a sulfinic acid provides insights into its potential roles.

Sulfinic acids and their derivatives can act as nucleophiles, electrophiles under certain conditions, or as precursors to sulfonyl radicals. This versatility allows for their participation in a range of reaction types where selectivity is crucial. For instance, in reactions involving ambident electrophiles, the choice of the nucleophilic atom (sulfur or oxygen) in the sulfinate can be influenced by reaction conditions, thus affecting the chemoselectivity of the outcome.

In the context of regioselectivity, the addition of sulfinic acids or their derivatives across unsaturated bonds can be influenced by steric and electronic factors of both the substrate and the sulfinic acid itself. The bulky cyclohexyl group of this compound could potentially exert significant steric influence, directing incoming reagents to a less hindered position.

A hypothetical example of regioselectivity is the addition of a sulfonyl radical derived from this compound to an unsymmetrical alkene. The regiochemical outcome would be dictated by the relative stability of the resulting carbon-centered radical intermediates.

| Reactant 1 (Alkene) | Reactant 2 | Conditions | Major Regioisomer | Minor Regioisomer |

| R-CH=CH₂ | Cyclohexanesulfonyl radical | Radical Initiator | R-CH(•)-CH₂-SO₂-Cyclohexyl | R-CH(SO₂-Cyclohexyl)-CH₂• |

This table represents a generalized, hypothetical scenario of radical addition to illustrate the concept of regioselectivity and is not based on a specific documented reaction with this compound.

Utility in Total Synthesis of Complex Molecules

The application of this compound as a key reagent in the total synthesis of complex natural products is not prominently featured in the scientific literature. Total synthesis often requires highly selective and efficient reactions to construct intricate molecular architectures. While sulfone-based methodologies are common in complex molecule synthesis, for example, in Julia olefination and Ramberg–Bäcklund reactions, the specific use of this compound as the precursor to the required sulfone is not frequently reported.

However, one can envision its potential application in scenarios where a cyclohexylsulfonyl moiety is required within a synthetic intermediate. For instance, the introduction of a cyclohexylsulfonyl group can serve to activate an adjacent position for nucleophilic attack or to participate in subsequent elimination or rearrangement reactions to construct key structural features of a target molecule.

The following table outlines a hypothetical synthetic sequence where a cyclohexylsulfonyl group, potentially derived from this compound, could be strategically employed in the synthesis of a complex molecule.

| Synthetic Step | Intermediate | Reagent(s) | Transformation | Purpose of Cyclohexylsulfonyl Group |

| 1 | Alkene | This compound derivative | Sulfonylation | Introduction of an activating/directing group |

| 2 | Cyclohexylsulfonyl-alkane | Base | Elimination | Formation of a new double bond |

| 3 | α-Sulfonyl carbanion | Electrophile | Alkylation | Carbon-carbon bond formation |

This table illustrates a potential, generalized strategy and does not represent a specific, documented total synthesis.

Chemical Diversity and Derivatives of Cyclohexanesulfinic Acid

Cyclohexanesulfinate Esters: Synthesis, Reactivity, and Applications

Cyclohexanesulfinate esters are organosulfur compounds featuring a cyclohexyl group bonded to a sulfinate ester functionality (-S(O)O-). These esters are valuable intermediates in organic synthesis.

Synthesis: The most common method for synthesizing cyclohexanesulfinate esters is through the reaction of cyclohexanesulfinyl chloride with a corresponding alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Reaction: C₆H₁₁S(O)Cl + R-OH + Base → C₆H₁₁S(O)OR + Base·HCl

Another synthetic route involves the oxidation of the corresponding cyclohexyl sulfenate esters (C₆H₁₁SOR).

Reactivity: Cyclohexanesulfinate esters are susceptible to nucleophilic attack at the sulfur atom. This reactivity is central to their use as precursors for other sulfur-containing compounds. They can undergo thermal rearrangement, particularly the Mislow-Evans rearrangement, if they possess an allylic alcohol moiety, which is a key step in the synthesis of chiral allylic alcohols.

Applications: Due to their reactivity, cyclohexanesulfinate esters are employed in various synthetic transformations. They serve as precursors for the synthesis of sulfoxides through reaction with Grignard reagents or organolithium compounds. Certain cyclohexane-based esters are also explored for their utility as sensates in consumer products, providing sensory effects like cooling. google.com

Cyclohexanesulfinamides: Synthetic Access and Transformations

Cyclohexanesulfinamides are derivatives containing a nitrogen atom directly bonded to the sulfinyl sulfur atom (C₆H₁₁S(O)NR₂). They are important building blocks in medicinal chemistry and asymmetric synthesis.

Synthetic Access: The primary method for preparing cyclohexanesulfinamides is the reaction of cyclohexanesulfinyl chloride with a primary or secondary amine. Similar to ester formation, a base is typically required to scavenge the HCl produced.

Reaction: C₆H₁₁S(O)Cl + R₂NH + Base → C₆H₁₁S(O)NR₂ + Base·HCl

Transformations: Cyclohexanesulfinamides are stable compounds but can undergo various transformations. The N-H bond in primary sulfinamides can be further functionalized. The sulfinamide group itself can act as a chiral auxiliary in asymmetric synthesis, directing stereoselective reactions on an adjacent part of the molecule. They can also be oxidized to the corresponding sulfonamides or reduced to amines.

Cyclohexanesulfinyl Halides: Reactive Intermediates in Synthesis

Cyclohexanesulfinyl halides, particularly cyclohexanesulfinyl chloride (C₆H₁₁S(O)Cl), are highly reactive and pivotal intermediates for accessing other cyclohexanesulfinic acid derivatives.

Synthesis: Cyclohexanesulfinyl chloride is typically synthesized by the controlled oxidation of cyclohexyl thiol (C₆H₁₁SH) or dicyclohexyl disulfide (C₆H₁₁SSC₆H₁₁) with chlorine in an inert solvent.

Reactivity: The high reactivity of cyclohexanesulfinyl chloride stems from the electrophilic nature of the sulfur atom and the presence of a good leaving group (the halide ion). nih.gov It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thiosulfinates, respectively. This makes it the most common starting material for the derivatives discussed in sections 5.1 and 5.2. The addition of sulfinyl chlorides to diazoalkanes can yield α-chloro sulfoxides. tcu.edu

Table 1: Properties of Cyclohexanesulfinyl Chloride

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₁ClOS |

| Molecular Weight | 166.67 g/mol |

| Appearance | Colorless to yellow liquid |

| Reactivity | Highly reactive with nucleophiles |

Relationship to Cyclohexanesulfonic Acid and Cyclohexanesulfenic Acid

This compound exists in an intermediate oxidation state for sulfur and is chemically linked to its more oxidized form, cyclohexanesulfonic acid, and its more reduced form, cyclohexanesulfenic acid.

Cyclohexanesulfonic Acid (C₆H₁₁SO₃H): This is the highest oxidation state in this series. This compound can be readily oxidized to cyclohexanesulfonic acid using common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). Cyclohexanesulfonic acid is a strong acid and is significantly more stable than its lower oxidation state counterparts. Its derivatives, such as cyclohexanesulfonyl chloride (C₆H₁₁SO₂Cl), are also important synthetic reagents. nih.gov

Cyclohexanesulfenic Acid (C₆H₁₁SOH): This represents the lowest oxidation state of the three. Cyclohexanesulfenic acids are generally unstable and tend to self-condense to form thiosulfinates. While this compound can be reduced, the direct isolation of cyclohexanesulfenic acid is challenging due to its transient nature. Its derivatives, like sulfenyl halides (e.g., C₆H₁₁SCl), are more stable and are used in synthesis.

The relationship can be summarized by the following redox pathway:

C₆H₁₁SOH (Cyclohexanesulfenic Acid - unstable) ⇌ C₆H₁₁SO₂H (this compound) ⇌ C₆H₁₁SO₃H (Cyclohexanesulfonic Acid) (Reduction) ----------------> (Oxidation)

Cyclic Derivatives of this compound (e.g., Sultines, Cyclic Sulfinamides)

When the sulfinic acid functional group is part of a ring system, the resulting compounds are known as cyclic sulfinate esters (sultines) or cyclic sulfinamides. The chemistry of these cyclic derivatives has been an area of growing interest due to their importance in chemistry and pharmaceutical science. rsc.org

Synthesis and Importance: The synthesis of these cyclic structures has historically been challenging, which limited their development. rsc.org However, new synthetic strategies have emerged, making them more accessible. These cyclic derivatives are used in the synthesis of other sulfur-containing compounds like sulfoxides and sulfones. rsc.org

Sultines (Cyclic Sulfinate Esters): These are heterocyclic compounds containing a -S(O)O- group within a ring. They can be prepared through various methods, including the cyclization of ω-hydroxyalkanesulfinic acids.

Cyclic Sulfinamides: These heterocycles incorporate the -S(O)N- group into a ring structure. Cyclic sulfamidates, which are related structures, are valued as flexible synthetic intermediates for creating various functionalized amines. researchgate.net Their reactivity is often compared to that of activated aziridines and azetidines, as they are prone to ring-opening reactions by nucleophiles. researchgate.net

Recent advances have provided new methods for accessing these cyclic derivatives, highlighting their product diversity and applicability in modern organic synthesis. rsc.org

Computational and Theoretical Investigations of Cyclohexanesulfinic Acid

Quantum Chemical Calculations on Cyclohexanesulfinic Acid

Quantum chemical calculations offer a foundational approach to understanding the intrinsic properties of molecules from first principles. These methods are used to model the distribution of electrons and predict molecular structures, energies, and various other properties.

Electronic Structure and Bonding Characteristics

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. Such calculations can elucidate the nature of chemical bonds, atomic charges, and molecular orbitals. For instance, DFT calculations on related organochalcogenide complexes have been used to reveal the ionic versus covalent character of bonds by analyzing the partial charges on atoms mdpi.com. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's kinetic stability and reactivity nih.govresearchgate.net. While specific studies on this compound are not available, these standard computational approaches would be used to determine its bond lengths, bond angles, and the electronic landscape, identifying electron-rich and electron-deficient regions.

Mechanistic Probing via Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition states that connect reactants to products. Quantum chemical calculations are pivotal in locating and characterizing these high-energy structures. By calculating the transition state, researchers can determine the activation energy of a reaction, providing insight into its feasibility and rate. For example, computational studies on base-catalyzed reactions of cyclic ketones have successfully located transition states for bond formation and proton transfer steps, clarifying the reaction pathways beilstein-journals.org. This type of analysis for reactions involving this compound would involve mapping the potential energy surface to find the lowest energy path from reactants to products, identifying all intermediates and transition states along the way.

Energetic and Thermodynamic Profiles of Reactions

Computational chemistry allows for the calculation of key thermodynamic properties of reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) youtube.com. These values determine the spontaneity and equilibrium position of a chemical process. By calculating the energies of reactants, products, and transition states, a complete energetic profile of a reaction can be constructed. For example, DFT has been used to determine the energy barriers for the decomposition of cyclohexyl hydroperoxide, a key intermediate in cyclohexane (B81311) oxidation nih.gov. A similar approach for this compound would enable the prediction of its stability and the thermodynamics of its potential reactions, such as oxidation or decomposition.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a versatile and widely used tool in computational chemistry due to its balance of accuracy and computational cost nih.gov. It is applied to a vast range of chemical problems, from structural prediction to reactivity analysis.

Applications of DFT could include:

Geometric Optimization : Determining the most stable three-dimensional structure of this compound.

Vibrational Analysis : Calculating theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Reactivity Descriptors : Calculating properties like electronegativity, hardness, and Fukui functions to predict the reactive sites within the molecule for nucleophilic or electrophilic attack nih.govresearchgate.net.

Reaction Mechanisms : As seen in the oxidation of cyclohexane, DFT can be used to elucidate complex, multi-step reaction pathways, including the role of catalysts nih.gov.

Below is a table illustrating the types of data that would be generated from DFT calculations on this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | Value in eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

| Key Bond Lengths (e.g., S=O, S-O, S-C) | Values in Å | Defines the molecular geometry and bond strengths. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical methods provide detailed electronic information, they are often computationally intensive. Molecular modeling, using force fields, and molecular dynamics (MD) simulations are better suited for studying the large-scale conformational changes and dynamics of molecules over time.

For a flexible molecule like this compound, which features a cyclohexane ring, conformational analysis is crucial. The cyclohexane ring can exist in various conformations, such as chair, boat, and twist-boat nih.govnih.gov. An MD simulation would explore the potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them nih.govnih.gov. This is achieved by simulating the atomic motions of the molecule over time based on classical mechanics. The resulting trajectory provides information on how the molecule moves, flexes, and changes its shape, which is critical for understanding its reactivity and interactions with other molecules mdpi.com.

Theoretical Prediction of Novel Reactivity and Catalytic Activity

Computational chemistry is a powerful tool for predicting new chemical reactions and designing novel catalysts nih.gov. By understanding the electronic structure and reaction mechanisms, researchers can hypothesize how a molecule like this compound might behave under different conditions or how it could be modified to achieve a desired catalytic effect.

Theoretical predictions can be made by:

Screening Reaction Pathways : Computationally exploring various potential reactions of this compound with different reagents to identify feasible pathways with low activation barriers.

Designing Catalysts : Modeling the interaction of this compound with potential catalysts to see if these interactions can lower the energy of a reaction's transition state. For example, DFT calculations have been used to show how cobalt ions and acetic acid catalyze the oxidation of cyclohexane by lowering activation energies nih.gov.

Modifying the Molecule : Investigating how substituting different functional groups on the this compound structure alters its electronic properties and, consequently, its reactivity and potential as a catalyst or catalyst precursor.

Advanced Analytical and Spectroscopic Characterization of Cyclohexanesulfinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of cyclohexanesulfinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structural and stereochemical details of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the proton attached to the sulfur atom (S-H) would typically appear as a distinct signal. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their various axial and equatorial positions, with chemical shifts influenced by the electron-withdrawing nature of the sulfinic acid group. The integration of these signals provides a ratio of the number of protons in different environments.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For this compound, this would typically show distinct signals for the carbon atom bonded to the sulfinic acid group and the other carbons of the cyclohexane ring. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. For instance, the carbon atom directly attached to the sulfinyl group is expected to be deshielded and thus appear at a higher chemical shift.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the through-space proximity of protons, which is crucial for assigning the relative stereochemistry of the molecule. wordpress.com These 2D NMR experiments provide correlation peaks between protons that are close to each other in space, aiding in the determination of the conformational preferences of the cyclohexane ring and the orientation of the sulfinic acid group. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-S) | 2.5 - 3.0 | 60 - 70 |

| C2, C6 (CH₂) | 1.2 - 2.2 | 25 - 35 |

| C3, C5 (CH₂) | 1.2 - 2.2 | 24 - 30 |

| C4 (CH₂) | 1.2 - 2.2 | 25 - 32 |

| S-OH | Variable (dependent on concentration and solvent) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov

Under ESI-MS, this compound can be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of this compound would likely involve the loss of the sulfinic acid group (-SO₂H) or parts of the cyclohexane ring. The analysis of these fragmentation pathways provides valuable information for confirming the structure of the molecule. For instance, a common fragmentation pathway for sulfinic acids involves the cleavage of the C-S bond. libretexts.org

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (calculated) | Description |

| [M+H]⁺ | C₆H₁₂O₂S⁺ | 149.06 | Protonated molecular ion |

| [M-H]⁻ | C₆H₁₁O₂S⁻ | 147.05 | Deprotonated molecular ion |

| [M-SO₂H]⁺ | C₆H₁₁⁺ | 83.10 | Loss of the sulfinic acid group |

| [C₄H₈]⁺ | C₄H₈⁺ | 56.06 | Fragment from the cyclohexane ring |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the characteristic stretching vibrations of the sulfinic acid group are of primary interest.

The key absorption bands would include:

S=O stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹, which is characteristic of the sulfoxide (B87167) group in the sulfinic acid. chemistrytalk.org

S-O stretch: A stretching vibration for the S-O single bond is also anticipated.

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the hydroxyl group of the sulfinic acid, often overlapping with the C-H stretching vibrations. chemistrytalk.org

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane ring. libretexts.orgpressbooks.pub

The presence and positions of these bands provide strong evidence for the sulfinic acid functional group and the saturated hydrocarbon structure of the cyclohexane ring. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S=O | Stretch | 1030 - 1070 | Strong |

| O-H | Stretch | 2500 - 3300 | Broad, Medium-Strong |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C-C | Stretch | 800 - 1300 | Medium-Weak |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnorthwestern.edu To perform this analysis, a suitable single crystal of this compound must be grown. nih.govnih.gov

The diffraction pattern of X-rays passing through the crystal provides an electron density map, from which the positions of the individual atoms can be determined. nih.gov This technique can unambiguously establish the stereochemistry of the sulfinic acid group if it is chiral, and the conformation of the cyclohexane ring in the crystalline state. nih.gov The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. northwestern.edu

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

Developing a robust HPLC method is crucial for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a common starting point for the separation of moderately polar organic compounds. phenomenex.com

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com The retention of this compound on the column is influenced by its polarity and the composition of the mobile phase.

Key parameters to optimize during method development include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions will affect the separation efficiency.

Mobile Phase: The ratio of aqueous to organic solvent in the mobile phase is a critical parameter for controlling retention time. The pH of the mobile phase is also important for ionizable compounds like sulfinic acids, as it affects their charge state and interaction with the stationary phase. nih.gov

Detector: A UV detector is commonly used for compounds with a chromophore. If the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection. sielc.com

For the separation of enantiomers of chiral sulfinic acids, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jpsigmaaldrich.comcsfarmacie.cz

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Note: This is a generic starting method and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives and Byproducts

Direct analysis of this compound by gas chromatography (GC) is generally impractical due to its low volatility and thermal instability. colostate.edu The presence of the polar sulfinic acid group (-SO₂H) leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance, characterized by broad, tailing peaks. colostate.edugcms.cz To overcome these limitations, derivatization is employed to convert the non-volatile acid into a more volatile and thermally stable form suitable for GC analysis. gcms.czphenomenex.com This process involves replacing the active hydrogen of the sulfinyl group with a non-polar functional group, which reduces polarity and enhances volatility. phenomenex.com

Common derivatization strategies applicable to this compound include alkylation and silylation. colostate.edujfda-online.com

Alkylation (Esterification): This is a widely used method for acid derivatization. gcms.cz this compound can be converted into its corresponding alkyl esters, such as methyl, ethyl, or butyl esters. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., BF₃, HCl) or using alkylating agents like diazomethane (B1218177) or N,N-dimethylformamide dialkyl acetals. colostate.edu The resulting sulfinate esters are significantly more volatile and exhibit better chromatographic behavior on standard non-polar or medium-polarity GC columns. colostate.edu

Silylation: This technique involves replacing the active hydrogen with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. phenomenex.comsigmaaldrich.com The resulting silylated derivatives are non-polar, volatile, and thermally stable, making them ideal for GC and GC-Mass Spectrometry (GC-MS) analysis. sigmaaldrich.com

GC-MS is a powerful tool for analyzing these derivatives, providing both retention time data for quantification and mass spectra for structural confirmation. nih.govmdpi.com Furthermore, GC-MS is invaluable for the identification and quantification of volatile byproducts that may form during the synthesis or reaction of this compound. nih.govnih.gov For example, in reactions involving cyclohexene (B86901), potential byproducts can be effectively separated and identified using this technique. nih.gov

| Derivatization Method | Typical Reagent(s) | Derivative Formed | Key Advantages | References |

|---|---|---|---|---|

| Alkylation (Esterification) | Methanol/BF₃, Diazomethane, Dimethylformamide dimethyl acetal | Cyclohexanesulfinate Ester (e.g., Methyl ester) | Forms stable and volatile derivatives; well-established method for acids. | colostate.edugcms.cz |

| Silylation | BSTFA + TMCS, TMSI | Trimethylsilyl Cyclohexanesulfinate | Reaction is often rapid and quantitative; produces highly volatile and thermally stable derivatives suitable for MS analysis. | phenomenex.comsigmaaldrich.com |

Advanced Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for the qualitative analysis of this compound and for monitoring the progress of its reactions. chemistryhall.comyoutube.com Given the polarity of the sulfinic acid group, normal-phase TLC using polar adsorbents like silica (B1680970) gel or alumina (B75360) is the most common approach. aga-analytical.com.pl

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of polar and non-polar solvents is typically used, with the polarity adjusted to obtain a retention factor (Rf) value ideally between 0.2 and 0.8. chemistryhall.comadrona.lv For this compound, solvent systems might include mixtures of ethyl acetate/hexane, chloroform/methanol, or other combinations containing a polar component to ensure migration from the baseline.

Since this compound and many of its derivatives are not colored and may not possess a strong UV chromophore, visualization of the separated spots on the TLC plate requires specific techniques. libretexts.org These can be categorized as non-destructive or destructive:

Non-Destructive Visualization: If the compound or its derivatives contain UV-active functional groups, they can be visualized under a UV lamp (typically at 254 nm) where they appear as dark spots on a fluorescent green background. libretexts.orgumich.edu

Destructive Visualization: This involves spraying the plate with a chemical reagent that reacts with the analyte to produce a colored spot. libretexts.orgsilicycle.com Common stains applicable to sulfinic acids include:

Potassium Permanganate (B83412) (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. The sulfinic acid moiety is readily oxidized, causing the purple permanganate to be reduced to brown manganese dioxide (MnO₂), revealing the spot's location. libretexts.org

Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber can cause many organic compounds to form colored complexes, appearing as yellow-brown spots. libretexts.orglibretexts.org

Sulfuric Acid Charring: Spraying the plate with a sulfuric acid solution followed by heating causes the organic compound to char, forming visible dark spots. umich.eduillinois.edu Vanillin (B372448) or p-anisaldehyde can be added to the acid to produce spots of various colors, which can be more specific for certain functional groups. chemistryhall.comillinois.edu

For more complex mixtures or for quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) is employed. silicycle.comresearchgate.net HPTLC plates use a smaller, more uniform particle size for the stationary phase, which leads to sharper bands, better resolution, and increased sensitivity. silicycle.comnih.gov Densitometric scanning of HPTLC plates allows for the accurate quantification of separated components. nih.govmdpi.com

| Parameter | Description | Examples/Details | References |

|---|---|---|---|

| Stationary Phase | Polar adsorbent layer on a backing plate. | Silica Gel 60 F₂₅₄; Alumina | aga-analytical.com.plnih.gov |

| Mobile Phase | Solvent system that moves up the plate. | Ethyl acetate/Hexane, Chloroform/Methanol, Toluene/Ethyl acetate/Formic acid | chemistryhall.combanglajol.info |

| Visualization Methods | UV Light (Non-destructive) | Visualization at 254 nm for UV-active compounds. | libretexts.orgumich.edu |

| Potassium Permanganate Stain (Destructive) | Oxidizes the sulfinic acid group, appearing as yellow/brown spots on a purple background. | libretexts.org | |

| Sulfuric Acid Charring (Destructive) | Heating after spraying with H₂SO₄ produces black/brown spots. Additives like vanillin can yield colored spots. | chemistryhall.comillinois.edu |

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and quenching. spectroscopyonline.com This approach provides valuable kinetic data, helps identify transient intermediates, and offers a deeper understanding of reaction mechanisms. chemrxiv.orgjascoinc.com Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are particularly well-suited for monitoring reactions involving this compound.

In Situ FTIR Spectroscopy: This is a powerful technique for tracking changes in functional groups. nih.gov The progress of reactions involving this compound can be monitored by observing the characteristic vibrational bands of the sulfinic acid group. An attenuated total reflection (ATR) probe can be inserted directly into the reaction vessel. researchgate.netspectroscopyonline.com Key spectral regions of interest include the S=O stretching vibration (typically around 1090-1040 cm⁻¹) and the S-O stretch (around 910-830 cm⁻¹). acs.org As the reaction proceeds, the disappearance of these reactant peaks and the appearance of new peaks corresponding to products can be tracked over time to determine reaction rates and endpoints. spectroscopyonline.comsemanticscholar.org

In Situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information in solution. beilstein-journals.org By placing the reaction mixture directly in an NMR spectrometer, the conversion of reactants to products can be monitored quantitatively. chemrxiv.orgbham.ac.uk For this compound, ¹H NMR can be used to track the signals of the protons on the cyclohexane ring, particularly the proton on the carbon atom attached to the sulfinyl group. Changes in the chemical environment during a reaction will cause these signals to shift or be replaced by new signals corresponding to the product. researchgate.net Similarly, ¹³C NMR can provide complementary information. This method is highly effective for determining reaction kinetics and identifying intermediates. chemrxiv.org

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for aqueous reaction systems due to the weak Raman scattering of water. mdpi.com The symmetric and asymmetric stretching vibrations of the S=O and S-O bonds in the sulfinic acid group can be monitored. mdpi.com Fiber-optic probes allow for convenient and non-invasive monitoring of the reaction vessel content, providing real-time data on the consumption of this compound and the formation of products.

| Technique | Signal Monitored | Typical Range/Region | Information Obtained | References |

|---|---|---|---|---|

| FTIR Spectroscopy | S=O stretching vibration; S-O stretching vibration | ~1090-1040 cm⁻¹; ~910-830 cm⁻¹ | Reaction kinetics, functional group conversion, reaction endpoint. | jascoinc.comspectroscopyonline.comacs.org |

| NMR Spectroscopy | Chemical shifts of ¹H and ¹³C nuclei adjacent to the sulfinyl group. | Dependent on specific structure and solvent. | Structural elucidation of intermediates, quantitative kinetics, reaction mechanism. | chemrxiv.orgbham.ac.ukresearchgate.net |

| Raman Spectroscopy | S=O and S-O bond vibrations. | Corresponds to IR active modes. | Real-time concentration changes, particularly useful in aqueous media. | mdpi.com |

Broader Research Paradigms: Cyclohexanesulfinic Acid in Organosulfur Chemistry and Catalysis

Integration of Cyclohexanesulfinic Acid into General Organosulfur Compound Research

This compound, as a member of the sulfinic acid family (RSO₂H), is a key intermediate and building block within the broader field of organosulfur chemistry. nih.gov Organosulfur compounds are critical in various scientific domains, including materials science, pharmaceutical science, and life sciences. acs.org Sulfinic acids and their salts are recognized for being stable, odorless, and readily available sulfur reagents. This makes them valuable precursors for synthesizing a wide array of important sulfur-containing molecules like sulfones, sulfonamides, and sulfoxides with high atom economy and efficiency.

The research on sulfinic acids, including this compound, focuses on their versatile reactivity. They can act as sources of sulfonyl radicals, which are important intermediates in many synthetic transformations. nih.gov These radicals readily participate in addition reactions with unsaturated carbon-carbon bonds, a process that is central to the construction of complex organic sulfones. The development of methodologies using sulfinic acids is driven by the need for efficient ways to introduce the sulfonyl group into organic molecules. While historically considered challenging to work with due to their tendency to undergo autoxidation, recent advancements have led to their increased use in direct organic synthesis. nih.gov

Catalytic Roles of Sulfinic Acids and Derivatives

The unique electronic properties of the sulfur atom endow sulfinic acids and related organosulfur compounds with significant catalytic potential. Their roles span from acting as organocatalysts to serving as essential components in transition-metal catalysis.